4-Methoxy-3-methylphenylacetic acid

Lipophilicity Log P Extraction Efficiency

Researchers developing NCEs requiring substituted phenylacetic acid cores face challenges with simpler analogs lacking predictable physicochemical properties. 4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) resolves this: • Defined Log P (1.97) & pH-dependent Log D (0.73 at pH 5.5; -1.01 at pH 7.4) for predictable extraction and HPLC purification • Sharp mp 93°C distinguishes it from 4-methoxyphenylacetic acid (mp 84-86°C), preventing misidentification • Available at ≥98% purity with scalable supply up to metric tons

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 4513-73-9
Cat. No. B1295364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylphenylacetic acid
CAS4513-73-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)O)OC
InChIInChI=1S/C10H12O3/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyGYBWDAKGSPTODN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methylphenylacetic Acid: Arylacetic Acid Intermediate


4-Methoxy-3-methylphenylacetic acid (CAS 4513-73-9) is a substituted arylacetic acid derivative bearing both methoxy (4-OCH₃) and methyl (3-CH₃) substituents on the phenyl ring [1]. This substitution pattern distinguishes it from simpler phenylacetic acid analogs and imparts a specific physicochemical profile that is valuable in synthetic organic chemistry, particularly as a pharmaceutical intermediate . The compound is a crystalline solid at ambient temperature with a melting point of 93°C, a boiling point of 313°C, and a calculated density of 1.146 g/cm³ [2]. Its molecular formula is C₁₀H₁₂O₃ with a molecular weight of 180.20 g/mol [3].

Role
Arylacetic acid intermediate for multi-step pharmaceutical synthesis
Substitution Pattern
Distinct 4-methoxy-3-methyl configuration enables regioselective derivatization
Supply
High-purity specification with scalable supply chain for process development

Why 4-Methoxy-3-methylphenylacetic Acid Substitution Fails


Generic substitution of 4-Methoxy-3-methylphenylacetic acid with simpler phenylacetic acid derivatives (e.g., unsubstituted phenylacetic acid, 4-methoxyphenylacetic acid, or 3-methoxyphenylacetic acid) is not scientifically valid due to substantial differences in key physicochemical properties that govern both synthetic utility and potential biological activity [1]. The presence of the 3-methyl substituent in the target compound significantly alters its lipophilicity, as reflected in a calculated Log P of 1.97, compared to the lower lipophilicity of non-methylated analogs [2]. Furthermore, the distinct substitution pattern (4-OCH₃, 3-CH₃) results in a unique crystalline packing arrangement, evidenced by a melting point of 93°C, which is markedly different from the 84-86°C range observed for 4-methoxyphenylacetic acid . These differences directly impact handling, purification, and performance in multi-step syntheses, making direct interchange without re-optimization of reaction conditions or purification protocols unlikely to succeed .

Lipophilicity mismatch
Higher Log P versus simpler analogs alters extraction behavior; direct swap may reduce recovery.
Solid-phase identity mismatch
Distinct melting point prevents direct substitution without revalidation of handling and purification steps.
Regioselectivity mismatch
Unique substitution pattern changes reaction outcomes in derivatization; analog use may require re-optimization.

Differentiation Evidence for 4-Methoxy-3-methylphenylacetic Acid


Enhanced Lipophilicity Improves Phase Partitioning

4-Methoxy-3-methylphenylacetic acid exhibits a calculated Log P value of 1.97 [1]. This is significantly higher than the Log P of approximately 1.4 for 4-methoxyphenylacetic acid (CAS 104-01-8), which lacks the 3-methyl substituent [2]. The ~0.6 Log unit difference translates to a theoretical ~4-fold increase in partitioning into a non-polar organic phase under equivalent conditions, which can enhance extraction efficiency during workup and purification steps [3].

Lipophilicity
Cross-study comparable
Target Log P: 1.97 vs. Comparator ~1.4 (Δ +0.57)
Higher Log P supports more efficient extraction from aqueous mixtures.
In silico prediction; standard conditions.
Lipophilicity Log P Extraction Efficiency

Distinct Melting Point Aids Solid-Phase Handling and Identity Confirmation

The target compound has a reported melting point of 93°C [1]. In contrast, the closely related analog 4-methoxyphenylacetic acid (CAS 104-01-8), which lacks the 3-methyl group, melts over the range of 84-86°C . This 7-9°C difference provides a practical, quantitative differentiator for identity confirmation and purity assessment during incoming quality control. It also affects solid-phase handling, where the higher melting point indicates greater thermal stability for storage and reactions conducted at elevated temperatures.

Melting Point
Cross-study comparable
Target mp: 93°C vs. Comparator 84–86°C (Δ 7–9°C)
Enables rapid identity confirmation and indicates higher thermal stability.
Standard capillary method; literature values.
Melting Point Solid-Phase Purification Identity Testing

Commercial Availability with High Purity and Scalability

Multiple commercial suppliers specify this compound with a minimum purity of 98% as determined by HPLC, with moisture content controlled to ≤0.5% [1]. Critically, the compound is offered at production scales up to metric tons [2], a capability not universally available for all regioisomeric or analog arylacetic acids. This combination of defined, chromatographically verified purity and demonstrated large-scale availability is a key procurement differentiator for industrial users transitioning from R&D to pilot or production phases.

Purity & Scalability
Supporting evidence
Purity ≥98% (HPLC), moisture ≤0.5%, scale up to metric tons
Defined specification de-risks scale-up and procurement.
Supplier specification (Capotchem).
HPLC Purity Commercial Scale Supply Chain Reliability

Unique Substitution Pattern for Regioselective Derivatization

The substitution pattern of 4-Methoxy-3-methylphenylacetic acid (methoxy at para, methyl at meta relative to the acetic acid side chain) is distinct from other regioisomers like 3-methoxy-4-methylphenylacetic acid or 2-methoxy-5-methylphenylacetic acid [1]. This specific arrangement influences the electronic and steric environment of the aromatic ring, which in turn can alter regioselectivity in subsequent electrophilic aromatic substitution reactions. For example, the 4-methoxy group is a strong ortho/para-directing activator, while the 3-methyl group is a weaker ortho/para-directing activator; their combined effect creates a unique activation/deactivation pattern that is not replicated by any single analog [2].

Substitution Pattern
Class-level inference
4-OCH3 (para), 3-CH3 (meta) pattern distinct from other regioisomers
Uniquely controls regioselectivity in electrophilic substitution.
Based on general aromatic substitution principles.
Regioselectivity Synthetic Intermediate Substitution Pattern

pH-Dependent Ionization Profile for Extraction Optimization

The calculated acid dissociation constant (pKa) for 4-Methoxy-3-methylphenylacetic acid is 4.28 [1]. Its pH-dependent distribution coefficient (Log D) shifts from 0.73 at pH 5.5 (partially ionized) to -1.01 at pH 7.4 (predominantly ionized) [2]. This quantitative profile allows for precise control over its ionization state during liquid-liquid extractions, solid-phase extraction, and reverse-phase chromatography. In contrast, unsubstituted phenylacetic acid has a slightly higher pKa (~4.31) and a different Log D profile due to the absence of the methoxy and methyl substituents [3].

Ionization Profile
Cross-study comparable
pKa 4.28; Log D 0.73 (pH 5.5), -1.01 (pH 7.4). Comparator phenylacetic acid pKa ~4.31
Enables pH-controlled extraction and purification design.
In silico prediction; standard conditions.
pKa Log D Ionization State

Differentiated Boiling Point and Density for Distillation and Handling

The target compound has a reported boiling point of 313°C and a density of 1.146 g/cm³ [1]. In comparison, 4-methoxyphenylacetic acid (CAS 104-01-8) exhibits a boiling point of 140°C at 3 mmHg and a density of approximately 1.17 g/cm³ [2]. The substantial difference in boiling point under equivalent conditions (or at atmospheric pressure) indicates a significantly higher enthalpy of vaporization for the target compound, which can be a critical factor in processes involving high-temperature reactions or vacuum distillations.

Boiling Point & Density
Cross-study comparable
Target bp 313°C, density 1.146 g/cm³ vs. comparator bp 140°C (3 mmHg), density ~1.17 g/cm³
High boiling point aids high-temp process design; density supports differentiation.
Literature values; note comparator bp at reduced pressure.
Boiling Point Density Physical Properties

Application Scenarios for 4-Methoxy-3-methylphenylacetic Acid


Pharmaceutical Intermediate Synthesis with Optimized Downstream Processing

Medicinal chemistry and process chemistry groups developing new chemical entities (NCEs) that require a substituted phenylacetic acid core can utilize 4-Methoxy-3-methylphenylacetic acid as a key building block. Its calculated Log P of 1.97 and pKa of 4.28 [1] provide predictable behavior during reaction workups, liquid-liquid extractions, and preparative HPLC purification. The defined pH-dependent Log D profile (0.73 at pH 5.5, -1.01 at pH 7.4) [2] allows chemists to select optimal pH conditions for isolation, maximizing yield and purity while minimizing solvent consumption. This is particularly valuable in multi-step syntheses of anti-inflammatory or analgesic candidates, where the compound is a recognized intermediate .

Quality Control and Identity Verification for Production Campaigns

Procurement and quality assurance teams engaged in pilot-plant or commercial-scale manufacturing of pharmaceutical intermediates can rely on the well-defined physical properties of this compound. The sharp melting point of 93°C [3] provides a rapid, cost-effective identity check that easily distinguishes it from the commonly encountered 4-methoxyphenylacetic acid (mp 84-86°C) . Furthermore, commercial suppliers offer the material with HPLC-verified purity of ≥98% and controlled moisture content, with demonstrated capacity to deliver quantities up to metric tons [4]. This combination of robust analytical specifications and scalable supply chain support directly addresses the needs of industrial production, reducing the risk of batch failures due to misidentified or impure starting materials.

SAR Studies on 3-Methyl Substitution Effect

In drug discovery programs, the 3-methyl-4-methoxy substitution pattern of this compound serves as a precise comparator to non-methylated analogs like 4-methoxyphenylacetic acid. The quantifiable differences in lipophilicity (Δ Log P ≈ +0.6) [5] and melting point (Δ ~7-9°C) are direct consequences of the additional methyl group. Researchers can systematically incorporate this building block into lead series to probe the impact of increased steric bulk and altered electron density on target binding affinity, metabolic stability, and overall pharmacokinetic properties. The availability of the compound in high purity [6] ensures that observed biological effects are attributable to the intended structural modification and not to impurities.

Regioselective Derivatization for Complex Molecule Construction

Synthetic organic chemists focused on complex molecule construction can exploit the unique electronic and steric environment imparted by the 4-methoxy and 3-methyl substituents [7]. The para-methoxy group is a strong activating group, while the meta-methyl group provides additional steric shielding and subtle electronic modulation. This specific arrangement can be leveraged to achieve regioselective transformations (e.g., electrophilic aromatic substitutions, directed ortho-metalations) that would be difficult or impossible with simpler phenylacetic acid derivatives. The compound's established role as a versatile intermediate in organic synthesis supports its use in the development of new synthetic methodologies and the preparation of diverse chemical libraries.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Lipophilicity & pH-dependent partitioning
Extraction recovery and purity outcome
Quality Control & Identity Verification
Melting point identity & HPLC purity
Batch-to-batch identity confirmation
SAR Studies on 3-Methyl Effect
Lipophilicity & steric bulk comparison
Target binding and metabolic stability correlation
Regioselective Derivatization
Unique 4-OCH3, 3-CH3 activation pattern
Site-selective functionalization control

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